molecular formula C24H39P B1366389 Butyldi-1-adamantylphosphine CAS No. 321921-71-5

Butyldi-1-adamantylphosphine

Cat. No. B1366389
CAS RN: 321921-71-5
M. Wt: 358.5 g/mol
InChI Key: HTJWUNNIRKDDIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyldi-1-adamantylphosphine is a novel phosphine ligand . It can be used as a catalyst . The molecular formula of Butyldi-1-adamantylphosphine is C24H39P .


Synthesis Analysis

There are two main synthetic methods for Butyldi-1-adamantylphosphine . The first method involves adding phosphonium salt to a cooled solution of Et3N in di-n-butyl ether . The second method involves using Cu (OTf) 2 and diphenylphosphine oxide .


Molecular Structure Analysis

The molecular formula of Butyldi-1-adamantylphosphine is C24H39P . The average mass is 358.540 Da and the monoisotopic mass is 358.278931 Da .


Chemical Reactions Analysis

Butyldi-1-adamantylphosphine is a ligand for the Pd-catalyzed Suzuki coupling reaction .


Physical And Chemical Properties Analysis

Butyldi-1-adamantylphosphine is a white to yellow solid with a melting point of 100°C . The estimated boiling point is 449.6±12.0°C .

Scientific Research Applications

Synthesis of Novel Phosphine Ligands

Butyldi-1-adamantylphosphine: is a precursor in the synthesis of novel phosphine ligands. These ligands are crucial in creating complex molecules for pharmaceuticals and materials science. The compound’s bulky adamantyl groups provide steric hindrance, which can be advantageous in catalytic cycles by influencing the reactivity and selectivity of the catalyst .

Palladium-Catalyzed Heck Reaction

In organic chemistry, the Heck reaction is a method to couple aryl halides with alkenes in the presence of a base and a palladium catalystButyldi-1-adamantylphosphine serves as a ligand in this reaction, facilitating the formation of carbon-carbon bonds crucial for constructing complex organic frameworks .

Arylation of Benzoic Acids

The arylation process involves introducing an aryl group into a moleculeButyldi-1-adamantylphosphine is used as a ligand in the arylation of benzoic acids, which is a key step in synthesizing various aromatic compounds, including those used in dyes, pharmaceuticals, and agrochemicals .

Formylation of Aryl Bromides

Formylation is the introduction of a formyl group into a molecule. Butyldi-1-adamantylphosphine acts as a ligand in the formylation of aryl bromides, a reaction important for the synthesis of aldehydes. Aldehydes are fundamental intermediates in organic synthesis and have applications in fragrance and flavor industries .

Nickel-Catalyzed Denitrogenative Alkyne Insertion

This application involves nickel-catalyzed reactions where Butyldi-1-adamantylphosphine is used as a ligand. The process allows for the insertion of alkynes into molecules, a valuable transformation in the synthesis of complex organic molecules, including natural products and pharmaceuticals .

Ligand for Transition Metal-Catalyzed Reactions

Transition metal-catalyzed reactions are pivotal in modern synthetic chemistryButyldi-1-adamantylphosphine is employed as a ligand in various transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the metal center, which is essential for the development of new catalytic processes .

Safety And Hazards

Butyldi-1-adamantylphosphine may cause skin irritation, serious eye irritation, respiratory irritation, and may be harmful if inhaled or swallowed . It is advised to handle under inert gas and avoid contact with air .

Future Directions

Butyldi-1-adamantylphosphine is available for scientific research . Its potential applications in future research and development are not specified in the retrieved data.

properties

IUPAC Name

bis(1-adamantyl)-butylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39P/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24/h17-22H,2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJWUNNIRKDDIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10463920
Record name BUTYLDI-1-ADAMANTYLPHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyldi-1-adamantylphosphine

CAS RN

321921-71-5
Record name BUTYLDI-1-ADAMANTYLPHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyldi(1-adamantanyl)phosphine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4.6 g (15 mmol) of di(1-adamantyl)phosphine were placed in 50 ml of di-n-butyl ether, and 20 ml of a 2.5 M solution of n-BuLi in toluene (50 mmol) were added. The mixture was refluxed for 1 h and cooled and 4.1 g (30 mmol) of 1-butyl bromide were added dropwise. The mixture was refluxed for 30 min, cooled and washed with saturated ammonium chloride solution (3×), the organic phase was separated off and dried over sodium sulfate and the solvent was distilled off under reduced pressure.
Quantity
4.6 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mmol
Type
reactant
Reaction Step Two
Quantity
4.1 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyldi-1-adamantylphosphine
Reactant of Route 2
Reactant of Route 2
Butyldi-1-adamantylphosphine
Reactant of Route 3
Reactant of Route 3
Butyldi-1-adamantylphosphine
Reactant of Route 4
Reactant of Route 4
Butyldi-1-adamantylphosphine
Reactant of Route 5
Butyldi-1-adamantylphosphine
Reactant of Route 6
Butyldi-1-adamantylphosphine

Q & A

Q1: What is the role of Butyldi-1-adamantylphosphine in the palladium-catalyzed arylation reaction?

A: Butyldi-1-adamantylphosphine acts as a ligand for the palladium catalyst in the arylation reaction. [] Ligands play a crucial role in influencing the catalytic activity and selectivity of transition metal catalysts. In this specific case, the bulky and electron-rich nature of Butyldi-1-adamantylphosphine likely contributes to stabilizing the palladium catalyst and facilitating the oxidative addition step, which is often the rate-determining step in such reactions.

Q2: Are there any alternative ligands used for similar palladium-catalyzed arylation reactions?

A: Yes, a variety of phosphine ligands are employed in palladium-catalyzed arylation reactions. Common examples include triphenylphosphine, tricyclohexylphosphine, and Buchwald ligands like XPhos and SPhos. The choice of ligand can significantly impact the reaction outcome, affecting factors like yield, selectivity, and reaction conditions. [] Further research comparing the performance of Butyldi-1-adamantylphosphine to these other ligands would be valuable to understand its advantages and disadvantages.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.